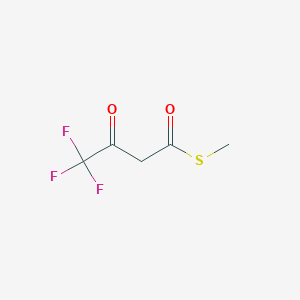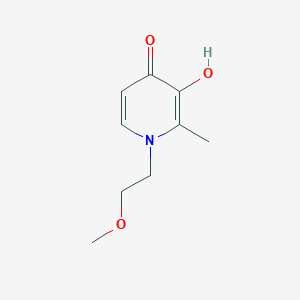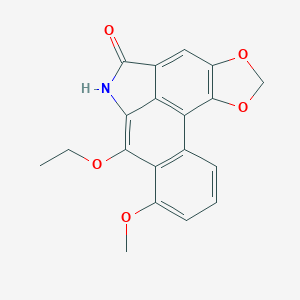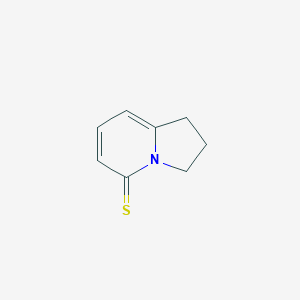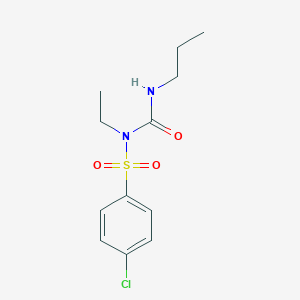
N(1)-Ethylchlorpropamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-Ethylchlorpropamide, also known as chlorpropamide ethylurea, is a chemical compound that belongs to the sulfonylurea class of drugs. It is a white, crystalline powder that is soluble in water and ethanol. N(1)-Ethylchlorpropamide is used in scientific research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
科学的研究の応用
N(1)-EthylN(1)-Ethylchlorpropamidede is used in scientific research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. It has been found to have antidiabetic, anti-inflammatory, and antineoplastic properties.
作用機序
The mechanism of action of N(1)-EthylN(1)-Ethylchlorpropamidede involves the stimulation of insulin secretion from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cell membrane, which leads to the closure of ATP-sensitive potassium channels. This results in depolarization of the cell membrane, which triggers calcium influx and insulin secretion.
生化学的および生理学的効果
N(1)-EthylN(1)-Ethylchlorpropamidede has been found to have several biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic patients by stimulating insulin secretion. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antineoplastic properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
N(1)-EthylN(1)-Ethylchlorpropamidede has several advantages and limitations for lab experiments. Its advantages include its ability to stimulate insulin secretion and its anti-inflammatory and antineoplastic properties. Its limitations include its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for research on N(1)-EthylN(1)-Ethylchlorpropamidede. These include studying its potential therapeutic benefits for diabetes, inflammation, and cancer. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N(1)-EthylN(1)-Ethylchlorpropamidede is a chemical compound that has several scientific research applications. Its synthesis method involves the reaction of N(1)-Ethylchlorpropamidede with ethylurea in the presence of a catalyst. Its mechanism of action involves the stimulation of insulin secretion from pancreatic beta cells. It has several biochemical and physiological effects, including antidiabetic, anti-inflammatory, and antineoplastic properties. Its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for research on N(1)-EthylN(1)-Ethylchlorpropamidede, including studying its potential therapeutic benefits and better understanding its mechanism of action.
合成法
The synthesis method of N(1)-EthylN(1)-Ethylchlorpropamidede involves the reaction of N(1)-Ethylchlorpropamidede with ethylurea in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C for 6-8 hours. The resulting product is then purified by recrystallization from ethanol.
特性
CAS番号 |
117048-15-4 |
|---|---|
製品名 |
N(1)-Ethylchlorpropamide |
分子式 |
C12H17ClN2O3S |
分子量 |
304.79 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-1-ethyl-3-propylurea |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-9-14-12(16)15(4-2)19(17,18)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChIキー |
IDWPUWOESPFVNC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
その他のCAS番号 |
117048-15-4 |
同義語 |
N(1)-EtCP N(1)-ethylchlorpropamide N1-ethylchlorpropamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



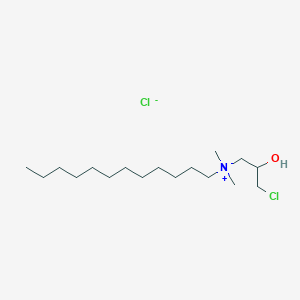
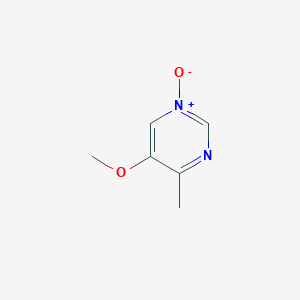
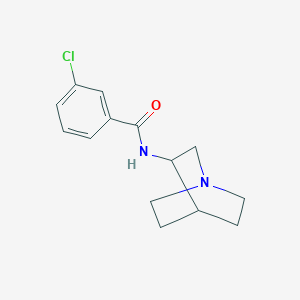
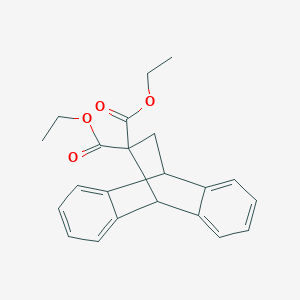
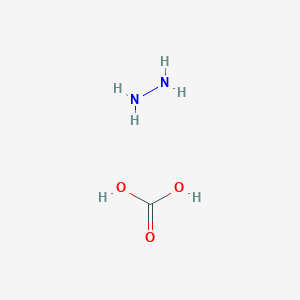
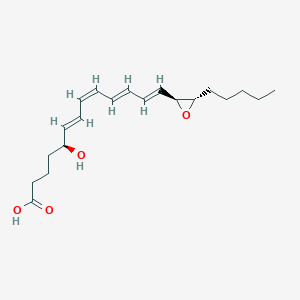
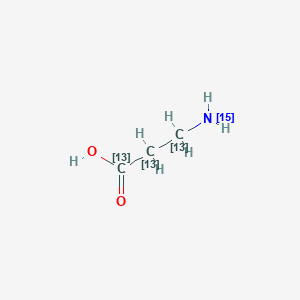
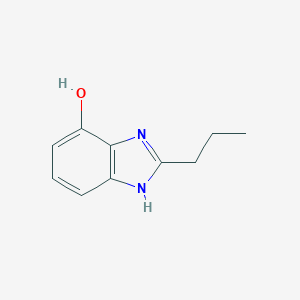
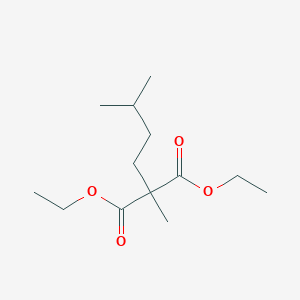
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
